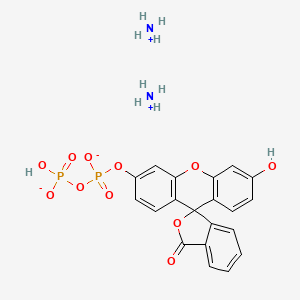Fluorescein diphosphate diammonium salt*
CAS No.:
Cat. No.: VC18519488
Molecular Formula: C20H20N2O11P2
Molecular Weight: 526.3 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C20H20N2O11P2 |
|---|---|
| Molecular Weight | 526.3 g/mol |
| IUPAC Name | diazanium;[(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-oxidophosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C20H14O11P2.2H3N/c21-11-5-7-15-17(9-11)28-18-10-12(30-33(26,27)31-32(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)29-20;;/h1-10,21H,(H,26,27)(H2,23,24,25);2*1H3 |
| Standard InChI Key | JLNRRVFZXPVFIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)([O-])OP(=O)(O)[O-].[NH4+].[NH4+] |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fluorescein diphosphate diammonium salt consists of a fluorescein backbone modified with two phosphate groups, each associated with an ammonium counterion. The molecular formula is CHNOP, with a molecular weight of 526.33 g/mol . The phosphate groups are esterified to the hydroxyl moieties at the 3' and 6' positions of the xanthene ring, rendering the molecule non-fluorescent until enzymatic cleavage .
The diammonium counterions enhance aqueous solubility, making FDP suitable for biological assays. Upon hydrolysis by phosphatases, the phosphate groups are sequentially removed, yielding fluorescein monophosphate (weakly fluorescent) and ultimately fluorescein (quantum yield = 0.92) . This reaction can be represented as:
Spectral Characteristics
Synthesis and Preparation
Synthetic Pathways
The synthesis of FDP involves phosphorylation of fluorescein using phosphorus oxychloride (POCl) or similar agents. A representative protocol includes:
-
Protection of Fluorescein Hydroxyl Groups: Reacting fluorescein with acetic anhydride to form diacetate intermediates, preventing undesired side reactions .
-
Phosphorylation: Treating the protected fluorescein with POCl in anhydrous dichloromethane, followed by ammonium hydroxide to quench excess reagent and introduce ammonium counterions .
-
Deprotection and Purification: Hydrolysis of acetate groups under mild alkaline conditions, followed by recrystallization from ethanol to yield high-purity FDP .
Biochemical Applications
Phosphatase Activity Assays
FDP’s primary application lies in quantifying alkaline and acid phosphatases. In alkaline conditions (pH 9–10), alkaline phosphatase cleaves both phosphate groups, producing a 50-fold increase in fluorescence compared to chromogenic substrates like p-nitrophenyl phosphate . For acid phosphatases (pH 4.5–6), FDP’s hydrolysis is slower but remains detectable due to fluorescein’s pH-independent fluorescence above pH 7 .
Table 1: Comparison of Fluorogenic Phosphatase Substrates
Enzyme-Linked Immunosorbent Assays (ELISAs)
FDP’s low background fluorescence makes it ideal for ELISA-based detection. In a model assay for 2,4-dinitrophenol, FDP-enabled ELISAs achieved a 50-fold lower detection limit than chromogenic methods, with signal-to-noise ratios exceeding 20:1 .
Mechanistic Insights and Kinetic Analysis
Enzymatic Hydrolysis Kinetics
Michaelis-Menten analysis of E. coli alkaline phosphatase with FDP revealed a K = 95 ± 16 µM and V = 12 µmol/min/mg, indicating high substrate affinity . Notably, inorganic phosphate (Pi) released during hydrolysis acts as a competitive inhibitor (K = 1 µM), necessitating low substrate concentrations to avoid feedback inhibition .
pH-Dependent Reactivity
FDP’s hydrolysis rate varies significantly with pH:
-
Alkaline Phosphatase: Optimal activity at pH 10, with a 10-fold rate increase compared to pH 8 .
-
Acid Phosphatase: 30% residual activity at pH 5.5, suitable for lysosomal enzyme studies .
Comparative Advantages Over Related Compounds
Fluorescein vs. Umbelliferone Derivatives
While 4-methylumbelliferyl phosphate (MUP) is cheaper, FDP offers 10x higher fluorescence intensity at physiological pH, enabling real-time monitoring in live cells . Additionally, FDP’s excitation at 490 nm avoids UV-induced phototoxicity, a limitation of MUP (λ = 358 nm) .
Diammonium vs. Tetraammonium Salts
The diammonium form provides balanced solubility and stability, whereas tetraammonium salts (e.g., fluorescein diphosphate tetraammonium) exhibit higher solubility but poorer storage stability due to hygroscopicity .
Recent Methodological Advances
Microplate-Based High-Throughput Screening
Modern HTS platforms utilize FDP to screen phosphatase inhibitors, with Z'-factors >0.7 confirming assay robustness . For example, the EnzChek Acid Phosphatase Assay Kit (Thermo Fisher) leverages FDP derivatives for quantifying prostate-specific acid phosphatase in clinical samples .
Coupled Assays for Multi-Enzyme Systems
FDP’s hydrolytic product, fluorescein, can serve as a substrate for secondary enzymes (e.g., peroxidases), enabling cascade detection of metabolic pathways. In one application, glucose-6-phosphate dehydrogenase activity was measured indirectly via FDP/fluorescein-coupled fluorescence .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume